Saccharin, sodium salt

Descripción

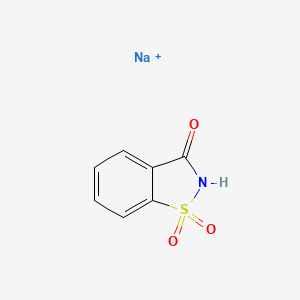

Structure

2D Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. |

|---|---|

Número CAS |

128-44-9 |

Fórmula molecular |

C7H5NNaO3S+ |

Peso molecular |

206.18 g/mol |

Nombre IUPAC |

sodium 1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |

Clave InChI |

WINXNKPZLFISPD-UHFFFAOYSA-N |

Impurezas |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |

SMILES isomérico |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |

Apariencia |

Solid powder |

Punto de ebullición |

Sublimes (NTP, 1992) Sublimes |

Color/Form |

Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |

Densidad |

0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |

melting_point |

greater than 572 °F (Decomposes) (NTP, 1992) |

Otros números CAS |

128-44-9 82385-42-0 |

Descripción física |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

Presión de vapor |

0.00000064 [mmHg] |

Origen del producto |

United States |

Historical and Foundational Research Perspectives on Saccharin Sodium

Discovery and Early Chemical Synthesis of Saccharin (B28170)

The story of saccharin begins in the late 19th century, a period of significant advancement in organic chemistry. Its discovery was not the result of a targeted search for a sugar substitute but rather an accidental finding during fundamental research on coal tar derivatives.

In 1879, at Johns Hopkins University, chemist Constantin Fahlberg was working in the laboratory of Professor Ira Remsen, investigating the oxidation of o-toluenesulfonamide (B73098). nih.gov One evening, Fahlberg noticed a sweet taste on his hand, which he traced back to the chemicals he had been working with. guidechem.com This accidental discovery led to the identification of a new compound, benzoic sulfimide, which Fahlberg named saccharin. guidechem.com

Fahlberg and Remsen jointly published their findings in 1879 and 1880, describing the synthesis of this intensely sweet substance. guidechem.com However, the collaboration soon soured when Fahlberg, in 1884, applied for patents in several countries for methods of producing saccharin, without including Remsen. guidechem.com This act caused a significant rift between the two scientists, with Remsen feeling that he deserved credit for the discoveries made in his laboratory. guidechem.com

The original synthesis method developed by Remsen and Fahlberg, now known as the Remsen-Fahlberg process, starts with toluene. guidechem.com Toluene is treated with chlorosulfonic acid to produce o-toluenesulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) to form o-toluenesulfonamide. The final step involves the oxidation of the methyl group of o-toluenesulfonamide using an oxidizing agent like potassium permanganate, which results in the formation of saccharin. guidechem.com

Remsen-Fahlberg Synthesis of Saccharin

| Step | Reactant(s) | Product |

|---|---|---|

| 1 | Toluene, Chlorosulfonic acid | o-Toluenesulfonyl chloride |

| 2 | o-Toluenesulfonyl chloride, Ammonia | o-Toluenesulfonamide |

| 3 | o-Toluenesulfonamide, Oxidizing agent (e.g., Potassium permanganate) | Saccharin |

While the Remsen-Fahlberg process was groundbreaking, it was not without its challenges for large-scale industrial production. A significant evolution in saccharin synthesis came in 1950 with the development of a new process by the Maumee Chemical Company of Toledo, Ohio. wikipedia.org The Maumee process offered a more efficient route to saccharin production. chemistryviews.org

This process begins with phthalic anhydride (B1165640), which is converted to anthranilic acid. guidechem.com The anthranilic acid then undergoes a series of reactions. It is first treated with nitrous acid (formed from sodium nitrite (B80452) and hydrochloric acid), followed by sulfur dioxide, chlorine, and finally ammonia to yield saccharin. guidechem.comwikipedia.org This method provided an alternative pathway that was economically viable for industrial-scale manufacturing.

Maumee Process for Saccharin Production

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Phthalic anhydride | - | Anthranilic acid |

| 2 | Anthranilic acid | Nitrous acid, Sulfur dioxide, Chlorine, Ammonia | Saccharin |

Academic Discourses on Saccharin and its Societal Implications

The introduction of saccharin to the market was met with both enthusiasm and skepticism, sparking decades of scientific debate and influencing the development of food safety regulations.

From its early days, the safety of saccharin was a topic of discussion. nih.gov One of the most prominent figures in this debate was Dr. Harvey W. Wiley, the chief chemist at the U.S. Department of Agriculture. Wiley was a staunch advocate for food purity and was instrumental in the passage of the 1906 Pure Food and Drug Act. ebsco.com He viewed saccharin as an adulterant, arguing that it was a non-nutritive substance used to replace sugar, a valuable food ingredient. sciencehistory.org

Wiley's concerns led to a famous confrontation with President Theodore Roosevelt in 1908. chemistryviews.org Roosevelt, who reportedly used saccharin himself, dismissed Wiley's apprehensions, famously stating, "Anyone who says saccharin is injurious to health is an idiot." acs.orgsubstack.com This presidential intervention effectively halted Wiley's attempts to ban the sweetener at the time. acs.org

Despite Roosevelt's stance, the scientific community continued to investigate saccharin. Early studies produced conflicting results, contributing to the ongoing controversy. The debate was not just about safety but also about the definition of food and the role of synthetic additives in the food supply. researchgate.net

The debates surrounding saccharin played a crucial role in the evolution of regulatory science. The need to assess the safety of this novel food additive pushed for the development of new toxicological testing methods and a more structured approach to food regulation.

In the 1970s, studies in laboratory rats linked high doses of saccharin to the development of bladder tumors. nih.gov These findings prompted the U.S. Food and Drug Administration (FDA) to propose a ban on saccharin in 1977. preprints.org This proposal was met with significant public and industry opposition, leading the U.S. Congress to pass the Saccharin Study and Labeling Act of 1977. sciencehistory.org This act placed a moratorium on the ban but required a warning label on all saccharin-containing products, stating that the sweetener had been found to cause cancer in laboratory animals. elifesciences.org

Subsequent research, however, revealed that the mechanism by which saccharin caused bladder tumors in rats was not relevant to humans. wikipedia.org This led to a re-evaluation of saccharin's safety. In 2000, the National Toxicology Program removed saccharin from its list of potential carcinogens, and the warning label requirement was lifted. acs.org This series of events highlights the dynamic nature of scientific understanding and its impact on regulatory decisions. The saccharin case set a precedent for how scientific evidence is interpreted and used in the regulation of food additives, emphasizing the importance of considering species-specific mechanisms in toxicological studies. wikipedia.org

Analytical Chemistry of Saccharin Sodium: Advanced Characterization and Quantification Techniques

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable tools in the analytical chemist's arsenal (B13267) for elucidating the structural features and quantifying the concentration of saccharin (B28170) sodium. These techniques probe the interaction of the molecule with electromagnetic radiation, providing unique fingerprints and enabling sensitive detection.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the identification of saccharin sodium and for probing its molecular structure. The FTIR spectrum of saccharin sodium exhibits characteristic absorption bands corresponding to its specific functional groups. Analysis of these bands provides a molecular fingerprint, confirming the identity of the compound. Several international pharmacopoeias specify infrared absorption spectrophotometry as a key method for the identification of saccharin and its salts. nih.gov

Key vibrational modes observed in the FTIR spectrum of saccharin sodium include those associated with the carbonyl (C=O) stretching, sulfonyl (SO₂) group vibrations (both symmetric and asymmetric stretching), and aromatic ring vibrations. The presence and position of these bands are crucial for confirming the structural integrity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed method for the quantitative determination of saccharin sodium in various samples, including pharmaceuticals and cosmetics. scielo.br The method is based on the principle that saccharin sodium absorbs light in the UV region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known saccharin sodium concentrations. scielo.br The concentration of saccharin sodium in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectrophotometry, which utilizes the second or fourth order derivative of the UV spectrum, can be employed to enhance the resolution of the signal from interfering substances. scielo.br Studies have shown that this method offers good precision, with relative standard deviation values often below 2%, and excellent linearity. scielo.br

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the interactions between saccharin sodium and other molecules, such as DNA. acs.org Changes in the UV-Vis absorption spectrum of either molecule upon interaction can provide insights into the formation of complexes and the nature of the binding.

Table 1: Quantitative Analysis of Saccharin Sodium using UV-Vis Spectroscopy

| Parameter | Value | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r) | 0.9998-0.9999 | scielo.br |

| Relative Precision (%RSD) | 0.53%-0.72% | scielo.br |

| Concentration Interval | 28.0-98.0 mg.mL-1 in 0.1 M sodium hydroxide (B78521) | scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including saccharin sodium. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹H-NMR spectrum of saccharin sodium, the protons on the aromatic ring give rise to distinct signals, with their chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing sulfonyl and carbonyl groups. The ¹³C-NMR spectrum complements this information by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons of the benzene (B151609) ring. The chemical shifts in both ¹H and ¹³C-NMR are sensitive to the electronic environment, making NMR a powerful tool for confirming the identity and purity of saccharin sodium.

Circular Dichroism (CD) Spectroscopy in Molecular Interaction Analysis

Circular Dichroism (CD) spectroscopy is a specialized technique that is particularly useful for studying the interactions of chiral molecules or the induced chirality in achiral molecules upon binding to a chiral host. While saccharin sodium itself is achiral, CD spectroscopy can be instrumental in investigating its interactions with chiral biological macromolecules like DNA.

When an achiral molecule like saccharin sodium binds to a chiral molecule such as DNA, it can exhibit an induced CD spectrum. Analysis of this induced spectrum can provide valuable information about the binding mode and the conformational changes that occur in the macromolecule upon binding. For instance, studies have used CD spectroscopy to show that the interaction of saccharin sodium with calf thymus DNA can lead to a conformational transition from the B-form to the A-form of DNA. acs.org This highlights the utility of CD spectroscopy in probing the molecular-level details of such interactions.

Fluorescence Spectroscopy in Mechanistic Research

Fluorescence spectroscopy is a highly sensitive technique that can be used to investigate the binding mechanisms between saccharin sodium and fluorescent molecules. The intrinsic fluorescence of a molecule can be quenched or enhanced upon interaction with another molecule, providing insights into binding affinities, stoichiometries, and the nature of the interaction.

In the context of saccharin sodium research, fluorescence spectroscopy has been utilized to study its interaction with calf thymus DNA. acs.org By observing the quenching of the fluorescence of a probe molecule that binds to DNA, researchers can deduce the binding mode of saccharin sodium. For example, the quenching effect of saccharin sodium on the fluorescence of a DNA-bound probe can indicate whether the binding occurs via intercalation or groove binding. Such studies have suggested that saccharin sodium primarily binds to the grooves of the DNA molecule. acs.org

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Trace Analysis and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the unambiguous identification and quantification of saccharin sodium, especially at trace levels. When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS, a highly selective and sensitive method.

In mass spectrometry, saccharin sodium is ionized, and the resulting molecular ion's mass is measured, confirming its identity. Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule and provides a high degree of certainty in its identification. For instance, saccharin has been shown to fragment into ions with mass-to-charge ratios (m/z) of 105.8 and 41.9. nih.gov

LC-MS/MS methods have been developed for the determination of saccharin in various complex matrices, including food, beverages, and environmental water samples. nih.govresearchgate.net These methods offer low limits of detection and high specificity, making them ideal for regulatory monitoring and research applications.

Sophisticated Chromatographic Separation and Detection Methods

Modern analytical chemistry relies on a suite of powerful chromatographic techniques for the determination of saccharin sodium. These methods provide the necessary resolution to separate it from complex matrices and other food additives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of saccharin sodium due to its versatility and high efficiency. researchgate.net It is frequently the method of choice for analyzing complex food samples. researchgate.net Reversed-phase HPLC is the most common approach for determining saccharin sodium. researchgate.net

The integration of a Diode Array Detector (DAD) with HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing both quantitative data and spectral information for peak identification. This is particularly useful for the simultaneous determination of multiple sweeteners and other additives. scispace.comresearchgate.netakjournals.com

A common approach involves using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comakjournals.comsrce.hr The pH of the mobile phase is a critical parameter that can be optimized to achieve complete separation of analytes. nih.gov For instance, a method for the simultaneous determination of acesulfame (B1210027) K, sodium saccharin, and aspartame (B1666099) utilized a mobile phase of acetonitrile and diluted phosphoric acid (pH 3.8) with detection at 195, 220, and 230 nm. akjournals.com Another study reported the successful separation of seven food additives and caffeine (B1668208) in under 16 minutes using a gradient elution with a phosphate buffer (pH 6.7) and methanol. nih.govnih.gov The selection of detection wavelength is crucial, with 230 nm being frequently used for saccharin analysis. jascoinc.comjasco-global.com

Table 1: Exemplary HPLC-DAD Methods for Saccharin Sodium Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength(s) | Analytes | Reference |

| C18 | Phosphate buffer/Acetonitrile | Not Specified | Aspartame, Acesulfame K, Sodium Saccharin | scispace.comsrce.hr |

| Poroshell 120 EC-C18 | Acetonitrile/Phosphoric acid (pH 3.8) | 195, 220, 230 nm | Acesulfame K, Sodium Saccharin, Aspartame | akjournals.com |

| Not Specified | Methanol/Phosphate buffer (pH 6.7) | 210 nm | Seven food additives and caffeine | nih.govnih.gov |

| CrestPak C18S | Phosphate buffer (pH 6.9)/Methanol | 230 nm | Saccharin sodium | jascoinc.comjasco-global.com |

This table is for illustrative purposes and represents a selection of published methods. Specific conditions may vary.

The coupling of HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) or tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity for the analysis of saccharin sodium. researchgate.net This technique is particularly valuable for complex matrices and for the simultaneous determination of multiple sweeteners at trace levels. researchgate.netresearchgate.net

Analysis is typically performed in the negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ of saccharin, which has a nominal m/z of 182. researchgate.netsoton.ac.uk The use of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes enhances the specificity and sensitivity of the analysis. researchgate.netresearchgate.net For instance, in MRM mode, the precursor ion (m/z 182) is fragmented, and a specific product ion (e.g., m/z 106) is monitored for quantification. researchgate.net

Various HPLC-MS/MS methods have been developed for the simultaneous analysis of saccharin and other sweeteners in diverse food products. researchgate.netnih.govchrom-china.com These methods often employ C18 columns with mobile phases consisting of ammonium (B1175870) formate (B1220265) or acetate (B1210297) buffers and organic solvents like methanol or acetonitrile. nih.govchrom-china.com

Table 2: HPLC-MS Methods for Saccharin Sodium Determination

| Ionization Mode | Monitored Ions (m/z) | Analytes | Reference |

| Negative ESI | Precursor: 182, Product: 106 | Saccharin and other additives | researchgate.net |

| Negative ESI | [M-H]⁻ 182 | Saccharin | soton.ac.uk |

| ESI-MS/MS (MRM) | Not Specified | Acesulfame, Sodium Saccharin, Sodium Cyclamate, Aspartame, Neotame | nih.gov |

| ESI-MS/MS (MRM) | Not Specified | Acesulfame, Sodium Saccharin, Sodium Cyclamate | chrom-china.com |

This table provides examples of mass spectrometric conditions and is not exhaustive.

Paired-ion chromatography is a valuable technique for improving the retention and separation of ionic compounds like saccharin on a reversed-phase column. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained by the non-polar stationary phase.

For the analysis of anionic sweeteners like saccharin, a counter-ion such as crystal violet can be used. tandfonline.com In one application, crystal violet was dissolved in the chloroform (B151607) extraction solvent for post-column ion-pair extraction and subsequent detection. tandfonline.com Another approach involves the use of sodium alkyl sulfonate as an ion-pairing agent directly in the mobile phase to achieve effective separation of saccharin from other components. google.com The use of N,N-diisopropylethylamine (DIPEA) as an ion-pairing agent has been shown to improve recoveries of sweeteners from complex matrices by enhancing their hydrophobic interaction with the sorbent bed during sample preparation. unl.edu

High-Performance Thin Layer Chromatography (HPTLC) Method Development

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid alternative for the analysis of saccharin sodium. akjournals.comresearchgate.net This technique allows for the simultaneous analysis of multiple samples on a single plate. researchgate.net

For saccharin analysis, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. akjournals.comresearchgate.net The development of the chromatogram is achieved using a suitable mobile phase, such as a mixture of chloroform, methanol, and acetic acid, or acetone, isopropanol, and acetic acid. akjournals.com One study found that a mobile phase of ethyl acetate and acetic acid (9:1, v/v) provided the best separation. rsc.orgnih.gov

After development, the bands corresponding to saccharin are scanned using a densitometer in absorbance mode, typically at a wavelength of 230 nm. akjournals.comresearchgate.netrsc.orgnih.govresearchgate.net Calibration plots of peak area versus concentration are then used for quantification. akjournals.comresearchgate.net HPTLC methods have been successfully validated for the analysis of saccharin in various food products and pharmaceuticals, demonstrating good accuracy and precision. akjournals.comresearchgate.net

Table 3: HPTLC Method Parameters for Saccharin Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Linearity Range (ng/band) | Reference |

| Silica gel 60 F254 | Chloroform–methanol–acetic acid (64:35:1) or Acetone–isopropanol–acetic acid (60:39:1) | 230 nm | 250–1250 | akjournals.com |

| Silica gel 60 F254 | Ethyl acetate–carbon tetrachloride–acetic acid (3:4:0.5) | 230 nm | 300–1200 | researchgate.net |

| Silica gel | Ethyl acetate–acetic acid (9:1) | 230 nm | 40–200 | rsc.orgnih.govresearchgate.net |

This table summarizes key parameters from published HPTLC methods.

Ion Chromatography (IC) for Multi-Component Analysis

Ion Chromatography (IC) is another powerful technique for the simultaneous determination of saccharin sodium and other ionic food additives. researchgate.netnih.govconicet.gov.arnih.gov IC separates ions based on their affinity for an ion-exchange resin.

Several IC methods have been developed for the analysis of artificial sweeteners. researchgate.netnih.govconicet.gov.arnih.gov These methods often utilize an anion-exchange column and an aqueous eluent, such as a sodium dihydrogen phosphate solution or a potassium hydroxide solution generated by an eluent generator. researchgate.netnih.govnih.gov Detection can be achieved using a suppressed conductivity detector or by UV absorbance. nih.govnih.gov

One study reported the simultaneous determination of artificial sweeteners, preservatives, caffeine, theobromine, and theophylline (B1681296) using an anion-exchange column with an isocratic elution of a sodium dihydrogen phosphate solution containing acetonitrile. nih.gov Another method utilized a KOH eluent generator for the separation of four artificial sweeteners, which significantly improved sensitivity. nih.gov Ion chromatography has been shown to be a beneficial alternative to conventional HPLC for the separation and determination of these compounds. nih.gov

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for its high resolution, low solvent consumption, and ease of automation, making it a viable alternative to HPLC for the analysis of sweeteners. researchgate.netconicet.gov.ar Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, separates ionic species based on their charge-to-mass ratio in an electrolyte-filled capillary under the influence of an electric field.

A sensitive method for the simultaneous determination of three sulfanilamide-based artificial sweeteners, including sodium saccharin, utilizes CE coupled with on-line preconcentration and capacitively coupled contactless conductivity detection (CE-C⁴D). nih.gov In one study, the separation was achieved in under 10 minutes using an uncoated fused-silica capillary (45 cm × 50 μm i.d.). nih.gov Optimal conditions involved a 20 mmol L⁻¹ acetic acid (HAc) running buffer, a separation voltage of -12 kV, and field-amplified sample injection at -11 kV for 8 seconds. nih.gov This method demonstrated excellent sensitivity, achieving a detection limit of 6.7 µg L⁻¹ for sodium saccharin, with a relative standard deviation (RSD) between 3.0% and 5.0%. nih.gov

CZE is also frequently employed as a validation technique for other analytical methods. For instance, a partial least-squares (PLS-2) multivariate calibration method developed for the simultaneous quantification of sodium saccharin and aspartame was successfully validated using CZE, which showed a relative error of less than 11% between the two methods. conicet.gov.arnih.govresearchgate.net

| Technique | Matrix/Co-analytes | Key Parameters | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| CE-C⁴D with on-line preconcentration | Acesulfame-K, Sodium Cyclamate | Buffer: 20 mmol L⁻¹ HAc; Voltage: -12 kV; Injection: -11 kV for 8s | 6.7 µg L⁻¹ | nih.gov |

| CZE (Validation Method) | Aspartame | Used to validate a PLS-2 spectrophotometric method. | Validated concentrations in the mg/mL range. | conicet.gov.arnih.gov |

| CZE | Neotame, Acesulfame-K, etc. | Used for simultaneous determination of nine sweeteners. | 0.05 to 5.00 µg/mL (Linear Range) | researchgate.net |

Electroanalytical Techniques for Determination

Electroanalytical methods offer a compelling alternative for saccharin sodium determination due to their inherent simplicity, rapid analysis time, and low cost. researchgate.net These techniques are based on measuring electrical properties like potential, current, or charge to quantify an analyte.

Voltammetric Methods (e.g., Cyclic Voltammetry)

Voltammetry measures the current response of an electroactive substance to an applied potential. Cyclic Voltammetry (CV) is a widely used voltammetric technique where the potential is swept linearly in a forward and reverse direction, providing information about the redox processes of the analyte. peacta.org

The electrochemical behavior of sodium saccharin has been extensively studied using CV. peacta.orgbookpi.org One approach utilized a glassy carbon electrode (GCE) modified with carbon nanotubes (CNT/GCE) as a nanosensor. peacta.orgbookpi.orgresearchgate.net In a 1 M sodium sulfite (B76179) (Na₂SO₃) electrolyte, this modified electrode enhanced the redox current peaks of 0.01 mM sodium saccharin. peacta.org The study determined several electrochemical parameters, including a potential peak separation (Epa-Epc) of approximately 100 mV and a redox current peak ratio (Ipa/Ipc) near 1. peacta.org The method achieved a detection limit of 10⁻³ mM with an oxidation current sensitivity of 308.52 µA/mM. peacta.org

Another CV method developed for saccharin quantification employed a graphite (B72142) and paraffin-based composite electrode modified with an electrodeposited silver film. researchgate.net Under optimized conditions, this sensor exhibited a linear response for saccharin concentrations between 4 x 10⁻⁵ and 9 x 10⁻⁴ mol L⁻¹, with a limit of detection (LOD) of 20.6 µmol L⁻¹ and a limit of quantification (LOQ) of 62.6 µmol L⁻¹. researchgate.net Studies have also applied CV to investigate the thermodynamic properties of sodium saccharin's electrochemical reactions, such as its behavior at different temperatures in a blood medium. epitoanyag.org.hu

| Electrode System | Electrolyte | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Carbon Nanotube-modified Glassy Carbon Electrode (CNT/GCE) | 1 M Na₂SO₃ | 0.001-0.01 mM | 0.001 mM | peacta.org |

| Silver Film-modified Graphite/Paraffin Composite Electrode | Ammonium acetate / Acetic acid | 4x10⁻⁵ - 9x10⁻⁴ mol L⁻¹ | 20.6 µmol L⁻¹ | researchgate.net |

Amperometric Detection Systems

Amperometric detection involves measuring the current produced by the electrochemical oxidation or reduction of an analyte at a constant applied potential. Amperometric biosensors are particularly noted for their high selectivity and wide linear range. researchgate.net

While direct amperometric determination of saccharin is less common, the technique is integral to multi-analyte systems. For example, ion chromatography has been coupled with integrated amperometric detection for the analysis of sweetener mixtures. nih.gov In one such method, sodium saccharin, acesulfame-K, and aspartame were separated on a Dionex IonPac AS4A-SC column using a 27.5 mmol/l sodium hydroxide eluent. nih.gov Aspartame was subsequently quantified using integrated amperometric detection, demonstrating the utility of this detection system in a chromatographic setup where saccharin is a co-analyte. nih.gov Pulsed Amperometric Detection (PAD) with disposable gold electrodes is another established technique for the analysis of various sweeteners. thermofisher.com

Potentiometric Approaches

Potentiometry measures the potential difference between two electrodes in an electrochemical cell under zero current conditions. This technique is widely used for saccharin determination through the development of ion-selective electrodes (ISEs).

Various potentiometric sensors for saccharin have been developed, differing in their membrane composition and electroactive material. One such sensor utilizes a poly(vinyl chloride) (PVC) membrane containing an Aliquat 336S-saccharinate ion-pair as the active component. researchgate.net This electrode shows a Nernstian response over a wide concentration range of 1.0 x 10⁻¹ to 5.0 x 10⁻⁵ mol L⁻¹. researchgate.net Another type of ISE is a coated-graphite electrode with a membrane based on the ion pair formed between the saccharinate anion and the toluidine blue O cation, plasticized with dibutylphthalate in a PVC matrix. tandfonline.com This sensor operates in a linear range of 8.1 x 10⁻⁵ to 1.4 x 10⁻² mol L⁻¹ with a detection limit of 6.3 x 10⁻⁵ mol L⁻¹. tandfonline.com

More advanced sensors include a polymer-coated graphite rod ISE, where the coating is a thin film of silsesquioxane 3-n-propylpyridinium chloride. tandfonline.com The response is based on the ion pair formed between saccharinate and the 3-n-propylpyridinium cation from the polymer. This electrode exhibits a Nernstian response from 6.9 x 10⁻⁶ to 5.3 x 10⁻³ mol L⁻¹ and a detection limit of 5.5 x 10⁻⁶ mol L⁻¹. tandfonline.com Potentiometric titration using a silver wire as an indicator electrode also provides a simple and rapid method for saccharin determination, with one study reporting a detection limit of 2.5 mg/ml. researchgate.net

| Sensor Type | Electroactive Material / Principle | Linear Range (mol L⁻¹) | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| PVC Membrane ISE | Aliquat 336S-saccharinate ion-pair | 1.0x10⁻¹ - 5.0x10⁻⁵ | Not Specified | researchgate.net |

| Coated-Graphite ISE | Toluidine blue O-saccharinate ion-pair | 8.1x10⁻⁵ - 1.4x10⁻² | 6.3x10⁻⁵ mol L⁻¹ | tandfonline.com |

| Polymer-Coated Graphite ISE | Silsesquioxane 3-n-propylpyridinium-saccharinate ion-pair | 6.9x10⁻⁶ - 5.3x10⁻³ | 5.5x10⁻⁶ mol L⁻¹ | tandfonline.com |

| Pt∣Hg∣Hg₂(Sac)₂∣Graphite Electrode | Mercury-mercurous saccharinate | 5.0x10⁻⁷ - 1.0x10⁻² | 3.9x10⁻⁷ mol L⁻¹ | researchgate.net |

| Potentiometric Titration | Titration with silver nitrate | Not Applicable | 2.5 mg/mL | researchgate.net |

Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) Systems

Flow Injection Analysis (FIA) and its successor, Sequential Injection Analysis (SIA), are automated analytical techniques based on the injection of a discrete sample volume into a continuously flowing carrier stream. mdpi.com These methods are prized for their simplicity, speed, cost-effectiveness, and flexibility. mdpi.com

A simple and rapid SIA method has been developed for saccharin determination based on its reaction with p-chloranil in an ethanol (B145695) medium, accelerated by hydrogen peroxide (H₂O₂). mdpi.comnih.gov The resulting violet-red compound is detected spectrophotometrically at a maximum wavelength (λmax) of 420 nm. mdpi.comnih.gov The optimized system achieved a linear calibration curve (R² = 0.9812) in the concentration range of 20–140 mg/L, with a detection limit of 19.69 mg/L. mdpi.comnih.gov Optimal parameters included a buffer flow rate of 1.2 mL/min and a 30 mM concentration of p-chloranil. mdpi.comnih.gov

Various FIA systems have also been reported for saccharin analysis. One FIA method coupled with atomic absorption spectrometry (AAS) determines saccharin concentration based on the precipitation of silver saccharinate, operating within a range of 5–75 µg/mL. mdpi.com Another integrated solid-phase spectrophotometry–FIA method allows for the determination of saccharin in a concentration range of 1.0–200.0 µg/mL. mdpi.com These flow-based systems demonstrate excellent feasibility for routine quality control in food products. mdpi.comnih.gov

| Technique | Principle | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| SIA-UV-Vis | Reaction with p-chloranil and H₂O₂ | 20 - 140 mg/L | 19.69 mg/L | mdpi.comnih.gov |

| FIA-AAS | Precipitation with Ag⁺ ions | 5 - 75 µg/mL | Not Specified | mdpi.com |

| FIA-Solid-Phase Spectrophotometry | On-line preconcentration and separation | 1.0 - 200.0 µg/mL | Not Specified | mdpi.com |

Chemometric Approaches in Analytical Data Processing

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com These approaches are invaluable for resolving complex analytical problems, such as analyzing mixtures with overlapping spectral signals or modeling relationships between spectral data and analyte concentrations. mdpi.comresearchgate.net

A prominent application of chemometrics is the use of Partial Least-Squares (PLS) regression, a multivariate calibration method. conicet.gov.ar PLS-2 has been successfully used for the simultaneous determination of sodium saccharin and aspartame from UV-visible spectrophotometric data. conicet.gov.arnih.gov By building a model from a set of standards with known concentrations, the method can accurately predict the concentrations of both analytes in unknown samples, with the results being validated by an independent reference method like CZE. conicet.gov.arnih.gov PLS regression has also been combined with vibrational spectroscopy (FT-NIR and Raman) to create rapid, reagent-free screening tools for quantifying sodium saccharin and sodium cyclamate in tabletop sweeteners. researchgate.net

A more advanced chemometric technique, Multivariate Curve Resolution-Alternating Least-Squares (MCR-ALS), has been applied to study the binding characteristics of sodium saccharin with calf thymus DNA. nih.gov By analyzing a combined data matrix from fluorescence and UV-vis spectroscopy, MCR-ALS was able to resolve the system into its three constituent components (saccharin, DNA, and the saccharin-DNA complex), extracting their individual concentration profiles and spectra to quantitatively monitor the interaction. nih.gov This demonstrates the power of chemometrics to elucidate complex chemical interactions that are difficult to assess using conventional approaches. nih.gov

Multivariate Curve Resolution–Alternating Least-Squares (MCR–ALS)

Multivariate Curve Resolution–Alternating Least-Squares (MCR–ALS) is a powerful chemometric technique used to deconvolute complex, overlapping signals from chemical mixtures into their pure component contributions. researchgate.netresearchgate.net This method is particularly advantageous when analyzing data from spectroscopic and chromatographic instruments, as it can mathematically separate the signals of individual compounds even when they are not fully resolved physically. brjac.com.br

The core principle of MCR-ALS involves decomposing a data matrix (e.g., from a spectroscopic measurement of a mixture over time or at different wavelengths) into two smaller matrices: one representing the concentration profiles of the pure components and the other containing their respective pure spectra. researchgate.netnih.gov The "alternating least squares" part of the name refers to the iterative optimization process used to find the best fit for these matrices, often incorporating constraints based on known chemical or physical properties (like non-negativity of concentrations and spectra) to guide the resolution towards a chemically meaningful solution. nih.govconicet.gov.ar

In the context of saccharin sodium analysis, MCR-ALS can be applied to data from techniques like UV-Vis spectrophotometry or hyperspectral Raman imaging to resolve the spectral signature of saccharin sodium from other sweeteners or food matrix components. researchgate.netrsc.org This is especially useful in quality control scenarios where the simultaneous presence of multiple sweeteners with overlapping spectra is common. conicet.gov.ar Research has demonstrated the successful application of MCR-ALS in resolving ternary mixtures of sweeteners, such as acesulfame-K, sodium cyclamate, and saccharin sodium, by analyzing their differential kinetic reactions with potassium permanganate. conicet.gov.ar

The flexibility of the MCR-ALS algorithm allows it to handle various data structures, including multiway data from synchronized detection modes, which can enhance the accuracy and robustness of the analytical method. brjac.com.br This capability makes MCR-ALS a valuable tool for developing advanced analytical methods for saccharin sodium and other food additives, enabling more efficient and reliable quality assessment.

Partial Least Squares (PLS) Regression

Partial Least Squares (PLS) regression is a statistical method that is particularly well-suited for situations where the number of predictor variables is large and there is a high degree of correlation (multicollinearity) among them, a common scenario in spectroscopic data. wikipedia.org Unlike other regression methods, PLS finds the fundamental relationships between two matrices (the predictor variables, X, and the response variables, Y) by projecting them into a new, lower-dimensional space of latent variables that maximizes their covariance. wikipedia.org

In the analytical chemistry of saccharin sodium, PLS regression is frequently coupled with spectroscopic techniques such as UV-visible spectrophotometry, near-infrared (NIR) spectroscopy, and Raman spectroscopy to quantify its concentration in various products. conicet.gov.arresearchgate.netmjcce.org.mk This approach offers a rapid and non-destructive alternative to traditional chromatographic methods like HPLC. researchgate.netmdpi.com

Numerous studies have successfully employed PLS for the simultaneous determination of saccharin sodium and other sweeteners in commercial products. conicet.gov.armjcce.org.mkresearchgate.netnih.gov For instance, a PLS-2 model, a variant of PLS that can handle multiple response variables simultaneously, was developed using UV-visible spectrophotometry to quantify both saccharin sodium and aspartame in non-caloric sweeteners. conicet.gov.arnih.gov The results obtained were validated against the more established capillary zone electrophoresis (CZE) method, showing good agreement. conicet.gov.arnih.gov

The effectiveness of PLS regression lies in its ability to utilize the full spectrum of data, capturing subtle variations that might be missed by univariate methods. mjcce.org.mk Researchers have developed and optimized PLS models for various sweetener mixtures, including ternary combinations of aspartame, acesulfame-K, and saccharin. researchgate.net Furthermore, advancements in PLS methodology, such as interval PLS (iPLS) and synergy interval PLS (siPLS), allow for the selection of the most informative spectral regions, leading to more robust and accurate calibration models. mjcce.org.mkcapes.gov.br

The following table summarizes the findings of a study that utilized PLS regression with vibrational spectroscopy for the quantification of sodium saccharin in tabletop sweetener formulations. researchgate.net

| Spectrometer Type | Wavenumber Range (cm⁻¹) | Spectral Pretreatment | r² (Validation) | Root Mean Square Error of Prediction (RMSEP) |

| FT-NIR Benchtop 1 | 4599–4247 & 6098–5449 | SNV, 1st Derivative | 0.99 | 0.23% (w/w) |

| FT-NIR Benchtop 2 | 7498–5449 & 4599–4247 | SNV, 1st Derivative | 0.99 | 0.25% (w/w) |

| Portable Raman | 1001–100 & 1597–1155 | SNV, 1st Derivative | 0.98 | 0.54% (w/w) |

| NIR Handheld | 1500–1300 & 2200–1550 | SNV, 2nd Derivative | 0.97 | 0.62% (w/w) |

This data demonstrates the high predictive accuracy of PLS models developed for different spectroscopic instruments, highlighting the potential of portable devices for rapid screening and quality assurance of saccharin sodium in commercial products. researchgate.net

Computational and Theoretical Modeling of Saccharin Sodium

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are indispensable tools for probing the electronic structure and energetic properties of molecules. For saccharin (B28170) sodium, these methods provide insights into its stability, charge distribution, and potential reaction pathways.

Density Functional Theory (DFT) is a widely employed quantum chemical method for investigating the electronic structure and predicting the reactivity of molecules, including saccharin and its derivatives. DFT calculations typically involve optimizing molecular geometries to determine the most stable conformations and then calculating various electronic properties.

Studies on saccharin derivatives, which are structurally similar to saccharin sodium, have utilized DFT to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies frontiersin.orgmdpi.com. The energy gap between HOMO and LUMO (E_gap) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller energy gap often suggests higher reactivity researchgate.net. For instance, DFT studies have been performed using basis sets like B3LYP/6-311G(d,p) to predict geometrical optimization and vibrational frequencies frontiersin.orgnih.gov.

Furthermore, DFT is used to assess conceptual density functional theory (CDFT) descriptors such as electronic chemical potential (µ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) mdpi.com. These descriptors help classify reagents as electrophiles or nucleophiles and indicate local electronic properties, which are vital for understanding molecular interactions, such as those involved in corrosion inhibition by saccharin derivatives researchgate.netijcsi.pro. For example, in studies of N-benzoyl saccharin (NBS) and N-allyl saccharin (NAS), DFT demonstrated that these saccharin derivatives interact with metallic surfaces via donor-acceptor interactions, with electron-rich centers being favorable locations for these interactions researchgate.netijcsi.pro.

A summary of typical DFT-derived electronic properties and their significance is provided below.

| Property Name | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Electron-donating ability; higher values indicate better electron donors. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Electron-accepting ability; lower values indicate better electron acceptors. |

| Energy Gap | E_gap (E_LUMO - E_HOMO) | Molecular reactivity and stability; smaller gap implies higher reactivity. |

| Electronic Chemical Potential | µ | Tendency of electrons to escape from the molecule. |

| Chemical Hardness | η | Resistance to charge transfer; higher values indicate greater stability. |

| Global Electrophilicity | ω | Measure of the molecule's ability to accept electrons. |

| Global Nucleophilicity | N | Measure of the molecule's ability to donate electrons. |

Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio and DFT methods, making them suitable for larger molecular systems or for preliminary investigations. These methods incorporate experimental parameters to simplify some of the complex integrals in quantum chemical calculations.

For saccharin and its ion, semi-empirical methods such as AM1 and PM3 have been employed for geometry optimization and to understand their electronic properties ijrpr.comjournalvantage-maitreyi.comresearchgate.net. These methods can provide insights into molecular geometry, energy, and spectra, which are useful for analyzing spectral data and chemical reactivity ijrpr.comjournalvantage-maitreyi.com. While they involve approximations that can lead to differences from experimentally observed values, they are widely accepted for providing reliable trends and differences in molecular parameters ijrpr.com. For instance, PM3 has been used to calculate properties like heat of formation, dipole moment, and single point energy for artificial sweeteners, including saccharin journalvantage-maitreyi.com.

Molecular Simulation Techniques

Molecular simulation techniques extend beyond static quantum chemical calculations to explore the dynamic behavior of molecules and their interactions in various environments. These methods are crucial for understanding processes like solvation and ligand-receptor binding.

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. For saccharin sodium, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules (solvation), and behavior in complex biological environments.

Furthermore, MD simulations have been utilized in the context of saccharin derivatives as corrosion inhibitors, demonstrating the adsorption of these molecules on metal surfaces researchgate.netijcsi.pro. This highlights MD's capability to model interactions between saccharin-like compounds and surfaces, which can be extended to understanding interactions with other interfaces. The solubility of saccharin in various solvent mixtures has also been investigated using molecular dynamic simulations, providing thermodynamic insights into its dissolution process x-mol.net.

Key aspects investigated through MD simulations include:

Conformational Sampling : Exploring the various possible shapes a molecule can adopt over time.

Solvation Dynamics : Analyzing how solvent molecules arrange around the solute and how these interactions evolve.

Intermolecular Interactions : Quantifying the strength and nature of forces between saccharin sodium and surrounding molecules (e.g., water, proteins).

Diffusion and Transport Properties : Calculating how quickly the molecule moves and spreads within a system.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., saccharin sodium) to a second (the receptor, e.g., a protein) when bound to form a stable complex. This technique is particularly valuable for understanding the molecular basis of taste perception.

Saccharin is known to interact with human sweet taste receptors (TAS1R2/TAS1R3) and bitter taste receptors (TAS2R43 and TAS2R44) plos.orgresearchgate.netresearchgate.net. Molecular docking studies have been extensively used to predict the binding modes and affinities of saccharin with these receptors plos.orgacs.orgmdpi.com. These studies aim to identify the specific amino acid residues in the receptor's binding site that interact with saccharin, explaining its sweet and bitter taste profiles.

For instance, molecular modeling-based docking simulations have proposed several ligand-binding sites for the sweet taste receptor plos.org. Saccharin sodium is believed to bind at the cleft formed by specific domains (LB1 and LB2) of the hT1R2 ATD (amino-terminal domain) plos.org. At lower concentrations, saccharin activates the sweet taste receptor TAS1R2/TAS1R3, but at higher concentrations, it can also activate bitter taste receptors TAS2R43 and TAS2R44, contributing to its bitter aftertaste researchgate.netresearchgate.net. Molecular docking helps visualize these different binding interactions and understand the dual taste perception.

A typical output from molecular docking includes:

Binding Poses : The predicted 3D orientations of the ligand within the receptor's binding pocket.

Binding Affinity Scores : Numerical values (e.g., docking scores, binding energies) that estimate the strength of the interaction, allowing for ranking of potential ligands.

Key Interacting Residues : Identification of specific amino acids in the receptor that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand.

These computational insights are crucial for rationalizing the sensory properties of saccharin sodium and for the design of new sweeteners or taste modulators.

Molecular Interactions and Biochemical Mechanisms of Saccharin Sodium in Vitro and Non Human Systems

Interaction with Nucleic Acids (DNA)

In vitro and non-human studies have explored the molecular interactions between sodium saccharin (B28170) and deoxyribonucleic acid (DNA). While many toxicological studies conclude that sodium saccharin does not act as a direct, DNA-damaging genotoxic agent in the context of its carcinogenic effects in rats inchem.orgnih.govhpa.gov.twca.gov, detailed spectroscopic and molecular modeling investigations reveal specific non-covalent interactions with DNA at the molecular level. These studies provide insight into its biochemical behavior in controlled experimental systems.

Studies investigating the interaction of SSA with the promoter of the human p53 gene also demonstrated a groove binding mode. nih.govtandfonline.com Molecular docking and dynamics simulations have been employed to identify the specific nucleotide sequences where binding is most likely to occur. nih.govtandfonline.com

| Parameter | Finding | Methodology | Source |

| Primary Binding Mode | Groove Binding | Viscosity Measurements, Spectroscopy, Molecular Modeling | nih.govnih.gov |

| Stabilizing Forces | Hydrogen & Hydrophobic Interactions | Molecular Modeling | nih.govtandfonline.com |

The binding of sodium saccharin to DNA can induce conformational changes in the DNA's secondary structure. Analysis using Fourier transform infrared (FTIR) and circular dichroism (CD) spectra has shown that the interaction with ctDNA can lead to a structural transformation from the typical B-like DNA form to an A-like conformation. nih.gov Molecular dynamics simulations further support that the binding of sweeteners like sodium saccharin can cause significant conformational alterations to the DNA structure. nih.govtandfonline.com

| DNA Type | Observed Structural Change | Analytical Technique | Source |

| Calf Thymus DNA (ctDNA) | Transition from B-like to A-like conformation | FTIR, Circular Dichroism, Molecular Docking | nih.gov |

| Human p53 Gene Promoter | Significant conformational changes | Molecular Dynamics (MD) Simulation | nih.govtandfonline.com |

Despite its ability to bind to DNA and alter its conformation, studies on plasmid DNA suggest that sodium saccharin does not cause direct strand cleavage. Gel electrophoresis experiments conducted on plasmid DNA indicated that sodium saccharin did not induce any significant cleavage. nih.gov This finding aligns with broader toxicological assessments that conclude sodium saccharin is not a DNA-reactive agent and does not cause direct DNA damage in the bladder or liver of rats. hpa.gov.twca.gov However, some research in bacterial systems has shown that saccharin can interfere with DNA replication dynamics, suggesting a different type of impact on DNA integrity in prokaryotes. embopress.orgresearchgate.net

Molecular-level investigations have revealed a preferential binding of sodium saccharin to specific nucleobases within the DNA structure. Analysis of its interaction with calf thymus DNA indicated that sodium saccharin preferentially binds to the guanine (B1146940) (G) base. nih.gov Furthermore, molecular docking studies exploring the interaction with the human p53 gene promoter suggested that both saccharin and sodium saccharin were susceptible to binding to a 5′-DG56DG57-3′ nucleotide sequence, which is rich in guanine. nih.govtandfonline.com

| Target | Binding Specificity | Methodology | Source |

| Calf Thymus DNA (ctDNA) | Preferential binding to Guanine (G) base | FTIR, Circular Dichroism, Molecular Docking | nih.gov |

| Human p53 Gene Promoter | Susceptibility to bind 5′-DG56DG57-3′ sequence | Molecular Docking | nih.govtandfonline.com |

| Human p53 Gene Promoter | Binding position at 5′-G44T45-3′ sequence | Molecular Dynamics (MD) Simulation | nih.govtandfonline.com |

Interactions with Proteins and Enzymes

The interaction of sodium saccharin with proteins, particularly serum albumins which are major transport proteins in the blood, has been a subject of scientific inquiry to understand its distribution and bioavailability.

Bovine serum albumin (BSA) is a widely used model protein for studying drug-protein interactions due to its structural homology with human serum albumin. Studies have shown that various artificial sweeteners can bind to BSA, potentially altering the protein's structure and stability. researchgate.netnih.gov

A study involving a palladacyclic complex containing a saccharinate ligand demonstrated that the complex binds to BSA, primarily in site I (the warfarin (B611796) binding site) of the protein. rsc.org Fluorescence quenching assays are commonly used to characterize these interactions, revealing the formation of sweetener-BSA complexes and determining the number of binding sites, which is often found to be approximately one. nih.gov These interactions are typically reversible and can influence the secondary structure and thermal stability of the protein. researchgate.netnih.gov For instance, while some sweeteners stabilize the protein structure, others may cause a decrease in the α-helix content of BSA. nih.gov

| Protein | Ligand | Binding Site | Key Findings | Source |

| Bovine Serum Albumin (BSA) | Palladacyclic Dimer with Saccharinate | Site I (Warfarin site) | Interaction monitored via UV-Vis and fluorescence spectroscopy. | rsc.org |

| Bovine Serum Albumin (BSA) | Various Sweeteners | Approximately one binding site | Formation of sweetener-BSA complexes, inducing fluorescence quenching. | nih.gov |

| Human Serum Albumin | Saccharin | Not specified | Reversible binding. | researchgate.net |

Modulatory Effects on Enzyme Activity (e.g., COX-1 Enzyme Inhibition)

Saccharin and its derivatives have been investigated for their ability to modulate the activity of various enzymes. While the cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling, represent a class of proteins targeted by many therapeutic agents, the most notable inhibitory action of saccharin-related compounds is observed against a different class of enzymes: the carbonic anhydrases (CAs). patsnap.comccjm.orgmdpi.com

Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com Certain isoforms, particularly the transmembrane, tumor-associated CAs IX and XII, are overexpressed in various cancers and contribute to the acidic microenvironment of tumors. exlibrisgroup.comproteopedia.org

In vitro studies have demonstrated that saccharin itself binds weakly to several CA isoforms. nih.gov However, N-substituted derivatives of saccharin show potent and selective inhibition of the tumor-associated isoforms CA IX and XII, while having a negligible effect on the widespread cytosolic isoforms CA I and II. exlibrisgroup.comproteopedia.org This selective inhibition is of considerable interest for therapeutic applications. exlibrisgroup.com Saccharin binds directly to the catalytic zinc ion within the enzyme's active site. proteopedia.org The selectivity for CA IX and CA XII over other isoforms is believed to be influenced by specific amino acid substitutions, such as the presence of valine at position 131 in CA IX. proteopedia.org

| Enzyme Isoform | Compound Type | Finding | Inhibition Constant (Kᵢ) |

| Carbonic Anhydrase IX (CA IX) | N-substituted saccharin derivatives | Effective Inhibition | 22.1–481 nM exlibrisgroup.com |

| Carbonic Anhydrase XII (CA XII) | N-substituted saccharin derivatives | Effective Inhibition | 3.9–245 nM exlibrisgroup.com |

| Carbonic Anhydrase I (CA I) | N-substituted saccharin derivatives | No significant inhibition | Not applicable exlibrisgroup.com |

| Carbonic Anhydrase II (CA II) | N-substituted saccharin derivatives | No significant inhibition | Not applicable exlibrisgroup.com |

Molecular Level Investigations with Specific Target Proteins (e.g., p53 protein)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its gene is frequently mutated in human cancers. researchgate.net Molecular-level investigations have explored the direct interaction between saccharin sodium and the promoter region of the human p53 gene. tandfonline.comnih.gov

Using spectroscopic techniques, molecular docking, and molecular dynamics (MD) simulations, researchers have evaluated the binding of both saccharin (SA) and sodium saccharin (SSA) to the p53 gene promoter in vitro. tandfonline.comnih.gov The results from these computational and experimental models indicate that both compounds can bind to the p53 gene promoter, primarily through groove binding. tandfonline.com The primary forces stabilizing these interactions are hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov

Interestingly, the MD simulations predicted different binding sites for the two compounds. Saccharin (SA) was predicted to bind at the 5'-A1T3T4-3' sequence, whereas sodium saccharin (SSA) was predicted to bind at the 5'-G44T45-3' sequence of the gene promoter. tandfonline.comnih.gov This binding was shown to induce significant conformational changes in the DNA structure of the promoter. tandfonline.com However, other research has noted that sodium saccharin does not lead to an increase in the levels of the p53 protein itself, suggesting that its mechanism of action, if genotoxic, is not mediated by a DNA-reactive pathway that would trigger p53 protein expression. ca.gov

| Target Molecule | Compound | Method of Investigation | Key Finding |

| Promoter of human p53 gene | Saccharin (SA) | Molecular Docking & MD Simulation | Binds to 5'-A1T3T4-3' sequence, causing conformational changes. tandfonline.comnih.gov |

| Promoter of human p53 gene | Sodium Saccharin (SSA) | Molecular Docking & MD Simulation | Binds to 5'-G44T45-3' sequence, causing conformational changes. tandfonline.comnih.gov |

| p53 Protein | Sodium Saccharin | In vivo study (rats) | Did not cause an increase in p53 protein levels. ca.gov |

Microbiome Modulation Studies (Non-Human Systems)

Saccharin sodium has been shown to modulate the gut microbiome in various non-human systems, particularly in rodent models. mdpi.comresearchgate.net These alterations in the composition and function of gut bacteria can have subsequent effects on host metabolism. researchgate.netgutmicrobiotaforhealth.com

Studies in mice have shown that saccharin consumption can lead to gut dysbiosis, characterized by significant shifts in the relative abundance of major bacterial phyla. mdpi.commdpi.com A common finding is an increased abundance of the phylum Bacteroidetes and a decreased abundance of the phylum Firmicutes. mdpi.com At the genus level, saccharin has been associated with an increase in Bacteroides and a decrease in Lactobacillus. mdpi.com Some studies have linked these saccharin-induced microbiome alterations to the development of glucose intolerance in mice. researchgate.netgutmicrobiotaforhealth.com The mechanism appears to be causative, as transplanting the microbiota from saccharin-consuming mice into germ-free mice was sufficient to induce glucose intolerance in the recipients. researchgate.netgutmicrobiotaforhealth.com

Furthermore, analyses of the metabolic pathways within the microbiome revealed that saccharin consumption was associated with an increase in glycan degradation pathways. researchgate.net In addition to altering the microbial composition, oral saccharin intake in mice has been shown to reduce the total fecal bacterial load. mdpi.com

| Animal Model | Key Microbiome Changes | Associated Host Effect |

| Mice | Increased Bacteroidetes, decreased Firmicutes. mdpi.com | Altered intestinal homeostasis. mdpi.com |

| Mice | Increased Bacteroides and Clostridiales, reduced Lactobacillus reuteri. mdpi.com | Induced glucose intolerance. gutmicrobiotaforhealth.commdpi.com |

| Mice | Alteration of 11 bacterial genera over 6 months. | Coincided with an increase in pro-inflammatory mediators. mdpi.comembopress.org |

| Rats | Depletion of specific sub-populations of anaerobes. embopress.org | Shift in the anaerobic/aerobic bacteria ratio. mdpi.com |

Bacteriostatic Mechanisms

Beyond its effects on the gut microbiome, saccharin exhibits direct bacteriostatic and antimicrobial properties against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. embopress.orgembopress.org The mechanisms underlying this activity have been elucidated in recent studies, revealing a multi-faceted impact on bacterial cells.

A primary mechanism of saccharin's antimicrobial action is the disruption of the bacterial cell envelope. embopress.orgembopress.org This leads to a loss of cell morphology and stability, characterized by the formation of bulges on the cell surface, which ultimately trigger cell lysis and death. embopress.orgnews-medical.net This process is accompanied by an increase in cell membrane permeability. embopress.org This increased permeability can also potentiate the effects of conventional antibiotics, helping to overcome resistance mechanisms in multidrug-resistant pathogens. embopress.orgembopress.org

In addition to compromising the cell envelope, saccharin interferes with fundamental intracellular processes. It has been shown to inhibit cell division, leading to cell filamentation, and to alter the dynamics of DNA synthesis and replication. embopress.orgembopress.org Other observed antimicrobial activities include the inhibition of biofilm formation, a key factor in chronic infections, and the disruption of pre-formed biofilms. embopress.orgnews-medical.net Some studies also suggest that saccharin can generate reactive oxygen species (ROS) and inhibit quorum sensing, a bacterial communication system. nih.govmdpi.com

| Bacterial Species | Observed Effect / Mechanism |

| Acinetobacter baumannii | Inhibition of growth, disruption of iron/sulfur metabolism, bulge-mediated cell lysis. embopress.orgnews-medical.net |

| Pseudomonas aeruginosa | Inhibition of growth, inhibition of biofilm formation. embopress.orgresearchgate.net |

| Staphylococcus aureus | Inhibition of growth, disruption of biofilms. embopress.orgresearchgate.net |

| Klebsiella pneumoniae | Inhibition of growth. embopress.orgresearchgate.net |

| Escherichia coli | Cell filamentation, altered DNA replication, cell lysis. news-medical.netnih.gov |

| Porphyromonas gingivalis | Inhibition of growth. embopress.orgthejcdp.com |

Environmental Chemistry and Fate of Saccharin Sodium

Environmental Occurrence and Distribution

Saccharin (B28170) sodium is recognized as an emerging environmental contaminant, frequently detected across aquatic environments globally. Its widespread use in food, beverages, pharmaceuticals, and personal care products, coupled with its resistance to conventional wastewater treatment processes, contributes significantly to its environmental ubiquity researchgate.netresearchgate.netplymouth.ac.uk.

Detection in Aquatic Environments (Wastewater, Surface Water, Groundwater)

Saccharin sodium is commonly found in municipal wastewater, both in influent and effluent streams. Studies have reported influent concentrations ranging from 34 to 50 μg L⁻¹ for saccharin researchgate.net. A significant characteristic of saccharin is its ability to pass virtually unchanged through typical sewage treatment processes, leading to its consistent presence in treated effluents researchgate.netresearchgate.net.

Its presence extends to various natural water bodies:

Surface Water: Saccharin has been detected in surface waters, with reported levels between 50 and 150 ng L⁻¹ in some instances, and concentrations up to 0.21 μg/L in certain regions of China researchgate.netplymouth.ac.uknih.gov.

Groundwater: Contamination of groundwater with saccharin is also observed, with concentrations reported up to 0.26 μg/L, and in some specific locations, as high as 5 μg/L researchgate.netnih.govresearchgate.net. In tap water, concentrations up to 2.4 µg/L have been noted researchgate.net. The presence of saccharin in groundwater is often linked to the application of manure, infiltration of wastewater-polluted surface water through streambeds, landfill leachate, municipal wastewater reservoirs, and septic systems nih.govresearchgate.net.

Soil: Saccharin can enter soils through the application of liquid manure (where it has been found at concentrations up to 12 mg/L and remains stable for up to two months), irrigation with wastewater-polluted surface water, fertilization with sewage sludge (1-43 μg/L), or leaky sewers researchgate.netnih.govresearchgate.net. It can also form as a soil metabolite of certain sulfonylurea herbicides researchgate.netnih.govnih.gov.

Saccharin is highly soluble in water (4,000 mg/L) and is not expected to adsorb significantly to suspended solids or sediments, contributing to its mobility in aquatic systems nih.gov.

Table 1: Reported Concentrations of Saccharin in Aquatic Environments

| Environment Type | Concentration Range (µg/L) | Source |

| Wastewater Influent | 34 - 50 | researchgate.net |

| Surface Water | 0.05 - 0.15 (ng/L) / up to 0.21 | researchgate.netplymouth.ac.uknih.gov |

| Groundwater | Up to 0.26 / Up to 5 / Up to 2.4 (tap water) | researchgate.netnih.govresearchgate.netresearchgate.net |

| Liquid Manure | Up to 12,000 (mg/L) | researchgate.net |

| Sewage Sludge | 1 - 43 | researchgate.net |

Persistence and Environmental Half-Lives

The environmental persistence of saccharin sodium is a subject of ongoing discussion in scientific literature. Some studies characterize saccharin as extremely persistent in environmental waters, citing half-lives of up to several years researchgate.net. This persistence is further supported by observations that saccharin passes largely unaltered through conventional sewage treatment processes researchgate.net.

Conversely, other assessments, particularly those based on PBT (Persistence, Bioaccumulation, Toxicity) criteria, suggest that saccharin sodium can be inherently biodegradable in water and thus may not be considered persistent europa.eu. For instance, estimated half-lives from EPI suite models indicate 15 days in water and 30 days in soil, suggesting it is not persistent in these compartments under those specific model assumptions europa.eu. In soil incubation experiments, saccharin has been observed to degrade with half-lives ranging from 3 to 12 days nih.govresearchgate.net. Furthermore, it demonstrates stability in liquid manure, persisting for up to two months during storage researchgate.net. Hydrolysis of saccharin is generally not a significant degradation pathway under typical environmental conditions, occurring only under extreme conditions of high temperature (80°C) and low pH (2) nih.gov.

Table 2: Environmental Half-Lives of Saccharin

| Environmental Matrix | Half-Life | Reference | Notes |

| Environmental Waters | Up to several years | researchgate.net | Observed persistence |

| Water (EPI suite estimate) | 15 days | europa.eu | Model estimate for inherent biodegradability |

| Soil (incubation experiments) | 3 - 12 days | nih.govresearchgate.net | |

| Soil (EPI suite estimate) | 30 days | europa.eu | Model estimate |

| Liquid Manure | Stable for 2 months | researchgate.net | Under storage conditions |

Degradation Pathways and Kinetics in Environmental Matrices

Due to its persistence, saccharin sodium often requires advanced treatment methods for effective removal from environmental matrices. Conventional biodegradation processes in wastewater treatment plants show limited efficiency in its degradation researchgate.netresearchgate.netplos.org.

Hydrolytic Degradation Products and Mechanisms

Saccharin and its salts exhibit high hydrolytic stability in solution rdd.edu.iq. Hydrolysis of saccharin has only been reported to be measurable under extreme conditions, specifically at high temperatures (80°C) and low pH (2) nih.gov. Under typical environmental pH and temperature ranges, hydrolytic degradation is not considered a significant pathway for saccharin removal, and specific hydrolytic degradation products are not commonly observed or reported under these conditions in environmental studies.

Photo-Degradation Processes (e.g., UV Irradiation)

Direct photolysis of saccharin in aqueous solutions is generally slow and inefficient, with minimal degradation observed under direct UV irradiation without the presence of catalysts pan.pl. For instance, only 7% degradation after 30 minutes and 10% after 60 minutes of irradiation was reported in one study pan.pl.

However, photocatalytic degradation, particularly under UV irradiation in the presence of semiconductor catalysts like titanium dioxide (TiO₂) or advanced oxidation processes, significantly enhances saccharin removal. The degradation typically follows pseudo-first-order kinetics researchgate.net.

UV/TiO₂ Photocatalysis: Studies have shown effective degradation of saccharin using TiO₂ under UV light. For example, 93% total organic carbon (TOC) removal was achieved in 3 hours using 0.8 g/L Degussa P25 under a 500 W mercury lamp researchgate.net. Novel materials like 2D TiO₂ nanosheets have demonstrated higher photocatalytic degradation efficiency for saccharin compared to commercial TiO₂ P25 pan.pl.

High-Energy UV Illumination: Increased degradation efficiency, up to 99% within 45 minutes, has been reported for initial saccharin concentrations below 10 mg/L using high-energy UV illumination researchgate.net.

UV/H₂O₂ System: The mineralization efficiency of saccharin using a UV/H₂O₂ system is relatively low, typically less than 33.58% researchgate.netresearchgate.net. This system primarily relies on the photonic activation of hydrogen peroxide to generate hydroxyl radicals researchgate.net.

UV/Persulfate (UV/PS) System: The UV/PS system also promotes saccharin degradation. While some studies suggest UV/H₂O₂ might offer more satisfactory saccharin removal efficiency, others indicate that UV/PDS (peroxydisulfate) can achieve significant degradation (30.87% to 99.93% in 30 minutes) and can be more efficient and economical plos.orgresearchgate.net. Sulfate (B86663) radicals (•SO₄⁻) and hydroxyl radicals (•OH) are generated in these systems, with •OH preferring to attack the benzene (B151609) ring of saccharin and •SO₄⁻ oxidation favoring the cleavage of the -C-NH₂ bond researchgate.net.

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are considered highly effective for the remediation of saccharin sodium due to its recalcitrance to conventional wastewater treatment methods researchgate.netplos.orgpan.plresearchgate.netscientific.netdntb.gov.uanih.gov. These processes involve the generation of highly reactive species, primarily hydroxyl radicals (•OH) and sulfate radicals (•SO₄⁻), which can efficiently degrade persistent organic pollutants.

Photocatalytic Oxidation (e.g., TiO₂):

Photocatalytic oxidation using TiO₂ under UV irradiation has proven effective for saccharin sodium degradation researchgate.netscientific.net.

Optimal conditions identified in some studies include a 500W mercury lamp and 0.04 g TiO₂, operating at a neutral pH (pH=7) researchgate.netscientific.net.

Under these conditions, a significant reduction in total organic carbon (TOC) of approximately 93% has been achieved researchgate.netscientific.net. The degradation process typically follows first-order reaction kinetics researchgate.net.

Photo-Fenton Oxidation:

The Photo-Fenton process is a highly efficient AOP for saccharin removal, often outperforming TiO₂ photocatalytic oxidation researchgate.netscientific.net.

This process involves the generation of hydroxyl radicals from hydrogen peroxide catalyzed by ferrous ions (Fe²⁺) under UV light.

An optimal ratio for the Photo-Fenton system has been reported as SAC:H₂O₂:Fe²⁺ = 5:60:1 researchgate.netscientific.net.

Mineralization efficiency with the Photo-Fenton system can reach as high as 92.4% for saccharin researchgate.netresearchgate.net. Similar to photocatalytic oxidation, it can achieve around 93% reduction in TOC researchgate.netscientific.net.

The electro-Fenton process, which generates hydroxyl radicals electrochemically, also effectively degrades saccharin, following pseudo-first-order kinetics nih.govresearchgate.net. The absolute rate constant for saccharin hydroxylation by electrochemically generated hydroxyl radicals has been determined as (1.85 ± 0.01) × 10⁹ M⁻¹ s⁻¹ nih.gov.

UV/Hydrogen Peroxide (UV/H₂O₂) and UV/Persulfate (UV/PS) Processes:

Both UV/H₂O₂ and UV/PS systems are utilized for saccharin degradation. The UV/H₂O₂ process can achieve satisfactory saccharin removal, with complete degradation of 20 mg/L saccharin within 45 minutes in some cases researchgate.net.

While UV/H₂O₂ relies on the photonic activation of H₂O₂ to generate hydroxyl radicals, UV/PS processes generate both hydroxyl and sulfate radicals, both being potent oxidizing species researchgate.net.

Increasing oxidant concentration generally accelerates saccharin degradation in both processes researchgate.net.

The mineralization efficiency for saccharin using the UV/H₂O₂ system is reported to be less than 33.58%, whereas the Photo-Fenton system shows significantly higher mineralization researchgate.netresearchgate.net.